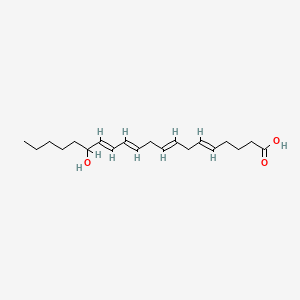

15(S)-HETE-d8

Description

Properties

CAS No. |

73945-47-8 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5E,8E,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4+,10-8+,11-9+,17-14+ |

InChI Key |

JSFATNQSLKRBCI-NLORQXDXSA-N |

Isomeric SMILES |

CCCCCC(/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |

Synonyms |

15-HETE 15-hydroxy-5,8,11,13-eicosatetraenoic acid 15-hydroxy-5,8,11,13-eicosatetraenoic acid, (S-(E,Z,Z,Z))-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Synthesis of 15(S)-Hydroxyeicosatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. As a key node in the complex network of eicosanoid signaling, 15(S)-HETE and its precursor, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), are implicated in a diverse array of physiological and pathophysiological processes, including inflammation, cell proliferation, and angiogenesis. This technical guide provides an in-depth overview of the biological synthesis of 15(S)-HETE, detailing the enzymatic pathways, key molecular players, and experimental methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Core Biosynthetic Pathways of 15(S)-HETE

The biosynthesis of 15(S)-HETE from arachidonic acid is primarily catalyzed by three main classes of enzymes: 15-lipoxygenases, cyclooxygenases, and to a lesser extent, cytochrome P450 monooxygenases. The initial product of these enzymatic reactions is the unstable hydroperoxide, 15(S)-HpETE, which is rapidly reduced to the more stable alcohol, 15(S)-HETE, by cellular peroxidases.

15-Lipoxygenase (15-LOX) Pathway

The predominant route for 15(S)-HETE synthesis is through the action of 15-lipoxygenases (15-LOX). In humans, two main isoforms, ALOX15 (15-LOX-1) and ALOX15B (15-LOX-2), are responsible for the stereospecific insertion of molecular oxygen at the C-15 position of arachidonic acid.

-

ALOX15 (15-LOX-1): This enzyme exhibits dual positional specificity, producing primarily 15(S)-HpETE along with smaller amounts of 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE).[1][2] Human ALOX15 is highly expressed in eosinophils, reticulocytes, and macrophages.[3]

-

ALOX15B (15-LOX-2): In contrast to ALOX15, ALOX15B is a specific 15-lipoxygenase, exclusively converting arachidonic acid to 15(S)-HpETE.[3][4] It is found in tissues such as the prostate, lung, cornea, and skin.[4]

The initial product, 15(S)-HpETE, is highly reactive and is quickly converted to 15(S)-HETE by glutathione peroxidases.[1]

Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes, COX-1 and COX-2, primarily known for their role in prostaglandin synthesis, can also produce 15-HETE isomers.

-

COX-1 and COX-2: Both isoforms metabolize arachidonic acid to a racemic mixture of 15-HETEs, with the (S)-enantiomer being the major component (~78%).[3]

-

Aspirin-Acetylated COX-2: A significant modification of COX-2 activity occurs upon acetylation by aspirin. This modification redirects the enzyme's catalytic activity to almost exclusively produce 15(R)-HETE from arachidonic acid.[3] This 15(R)-HETE can then be further metabolized by 5-lipoxygenase in a transcellular manner to generate epi-lipoxins, which are potent anti-inflammatory mediators.

Cytochrome P450 (CYP) Pathway

Certain cytochrome P450 enzymes can also hydroxylate arachidonic acid at the C-15 position, although this is generally considered a minor pathway for 15(S)-HETE production compared to the lipoxygenase pathways. CYP-mediated hydroxylation often results in a racemic mixture of 15(R)-HETE and 15(S)-HETE.

Downstream Metabolism of 15(S)-HETE

Once formed, 15(S)-HETE can be further metabolized to other bioactive molecules, including:

-

15-oxo-ETE: 15(S)-HETE can be oxidized to 15-oxo-eicosatetraenoic acid (15-oxo-ETE) by NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5]

-

Lipoxins: In a transcellular biosynthetic pathway, 15(S)-HpETE produced by a 15-lipoxygenase-containing cell can be transferred to a leukocyte containing 5-lipoxygenase, which then converts it into lipoxins (e.g., lipoxin A₄ and lipoxin B₄), a class of specialized pro-resolving mediators.

Data Presentation

Table 1: Kinetic Parameters of Enzymes in 15(S)-HETE Synthesis

| Enzyme | Organism/Source | Substrate | Product(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference(s) |

| 15-Lipoxygenase-1 (ALOX15) | Human (recombinant) | Linoleic Acid | 13-HODE | 3 | 8.4-25 | 2.8-8.3 | [6] |

| Rabbit (recombinant) | Arachidonic Acid | 15(S)-HETE, 12(S)-HETE | 8.1 ± 0.4 | - | - | ||

| Cyclooxygenase-2 (COX-2) | Ovine | Arachidonic Acid | Prostanoids, 11(R)-HETE, 15(S)-HETE | 5.1 ± 0.7 | 312 ± 10 | 61.2 | [7] |

| Cytochrome P450 4F2 (CYP4F2) | Human (recombinant) | Arachidonic Acid | 20-HETE | 24 | 0.123 | 0.005 | |

| Cytochrome P450 4A11 (CYP4A11) | Human (recombinant) | Arachidonic Acid | 20-HETE | 228 | 0.818 | 0.0036 |

Table 2: Cellular Concentrations of 15(S)-HETE

| Cell Type/Tissue | Condition | 15(S)-HETE Concentration | Reference(s) |

| Human Bronchial Epithelial Cells | Stimulated with 30 µM Arachidonic Acid | 258 ± 76 ng / 10⁶ cells | [8] |

| Human Eosinophils | Stimulated with 100 µM Arachidonic Acid | 1111 ± 380 ng / 10⁶ cells | [9] |

| Human Lung Macrophages | Stimulated with LPS (10 ng/mL) for 24h | Increased production observed | [10] |

| Rat Intestinal Epithelial Cells (RIES) | Stimulated with 10 µM Arachidonic Acid (10 min) | ~2x the concentration of PGE₂ | [5] |

| Human Monocytes | IL-4 stimulated, then treated with 50 µM AA | Predominant HETE produced |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Overview of the major biosynthetic pathways of 15(S)-HETE.

Caption: General experimental workflow for the analysis of 15(S)-HETE.

Experimental Protocols

Protocol 1: 15-Lipoxygenase Activity Assay (Spectrophotometric)

This protocol describes a common method for measuring 15-LOX activity by monitoring the formation of the conjugated diene hydroperoxide product from arachidonic acid, which absorbs light at 234 nm.

Materials:

-

Purified 15-lipoxygenase (e.g., recombinant human ALOX15 or soybean lipoxygenase)

-

Arachidonic acid (substrate)

-

Borate buffer (0.1 M, pH 8.5-9.0)

-

Ethanol

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of arachidonic acid in ethanol.

-

For the assay, dilute the stock solution in borate buffer to the desired final concentration (e.g., 10-100 µM). It is important to ensure the final ethanol concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

-

-

Enzyme Preparation:

-

Dilute the purified 15-lipoxygenase in cold borate buffer to the desired working concentration. Keep the enzyme solution on ice.

-

-

Assay Measurement:

-

Set the spectrophotometer to read absorbance at 234 nm.

-

To a quartz cuvette, add the appropriate volume of borate buffer and substrate solution.

-

Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

-

Immediately mix the contents by gentle inversion and start recording the absorbance at 234 nm over time (e.g., every 15-30 seconds for 5 minutes).

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

-

Calculation of Activity:

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of the hydroperoxide product (approximately 23,000 M⁻¹cm⁻¹ at 234 nm), b is the path length of the cuvette (typically 1 cm), and c is the change in concentration of the product per unit time.

-

Protocol 2: Extraction and Quantification of 15(S)-HETE from Cell Culture Supernatants by LC-MS/MS

This protocol outlines the solid-phase extraction (SPE) of 15(S)-HETE from cell culture media followed by sensitive and specific quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell culture supernatant

-

Internal standard (e.g., 15(S)-HETE-d8)

-

C18 SPE cartridges

-

Methanol, Acetonitrile, Water, Formic acid (all LC-MS grade)

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Collect the cell culture supernatant and centrifuge to remove any cells or debris.

-

Add a known amount of the deuterated internal standard (e.g., this compound) to the supernatant.

-

Acidify the sample to pH ~3.5 with formic acid to ensure the carboxylic acid group of 15(S)-HETE is protonated.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge by washing with methanol followed by water.

-

Load the acidified sample onto the conditioned cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Wash the cartridge with a low percentage of methanol in water (e.g., 15%) to elute very polar compounds.

-

Elute the eicosanoids, including 15(S)-HETE, with methanol or acetonitrile.

-

-

Sample Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 15(S)-HETE is m/z 319.2, and a characteristic product ion is monitored (e.g., m/z 175.1). The corresponding transition for the internal standard (this compound, precursor m/z 327.2) is also monitored.

-

-

-

Quantification:

-

Generate a standard curve using known amounts of authentic 15(S)-HETE and a fixed amount of the internal standard.

-

Quantify the amount of 15(S)-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Protocol 3: Western Blot Analysis of ALOX15 and ALOX15B

This protocol provides a general procedure for the detection of ALOX15 and ALOX15B proteins in cell lysates by Western blotting.

Materials:

-

Cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for ALOX15 and ALOX15B

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (anti-ALOX15 or anti-ALOX15B) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane several times with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an appropriate imaging system (e.g., chemiluminescence imager or X-ray film).

-

The intensity of the bands corresponding to ALOX15 or ALOX15B can be quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) should be probed on the same blot to normalize for protein loading.

-

Conclusion

The biological synthesis of 15(S)-HETE is a multifaceted process involving several key enzymatic pathways. Understanding these pathways and the factors that regulate them is crucial for elucidating the role of this important lipid mediator in health and disease. The methodologies outlined in this guide provide a foundation for the robust and accurate investigation of 15(S)-HETE biosynthesis and function. As research in this area continues to evolve, a deeper understanding of the intricate regulation of 15(S)-HETE production will undoubtedly open new avenues for therapeutic intervention in a variety of human diseases.

References

- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALOX15 - Wikipedia [en.wikipedia.org]

- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]

- 5. Cyclooxygenase-2-mediated metabolism of arachidonic acid to 15-oxo-eicosatetraenoic acid by rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overexpression, purification and characterization of human recombinant 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxygenation by COX-2 (cyclo-oxygenase-2) of 3-HETE (3-hydroxyeicosatetraenoic acid), a fungal mimetic of arachidonic acid, produces a cascade of novel bioactive 3-hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Characterization of Mouse and Human Arachidonic Acid Lipoxygenase 15B (ALOX15B) Orthologs and of Their Mutants Exhibiting Humanized and Murinized Reaction Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The 15-Lipoxygenase Pathway: A Technical Guide to Arachidonic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 15-lipoxygenase (15-LOX) pathway and its critical role in the metabolism of arachidonic acid (AA). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed biochemical insights, quantitative data, experimental methodologies, and a discussion of the pathway's therapeutic relevance.

Introduction to the 15-Lipoxygenase Pathway

The metabolism of arachidonic acid, a polyunsaturated omega-6 fatty acid, is a central hub in inflammatory and immune signaling. Three major enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—metabolize AA into a diverse array of bioactive lipid mediators known as eicosanoids. The lipoxygenase pathway is particularly significant, leading to the production of leukotrienes, lipoxins, and other signaling molecules.

Within the LOX family, 15-lipoxygenase (15-LOX) plays a multifaceted role. There are two primary isoforms in humans, 15-LOX-1 (encoded by the ALOX15 gene) and 15-LOX-2 (encoded by the ALOX15B gene), which exhibit distinct tissue distribution and substrate specificities.[1] 15-LOX-1 is highly expressed in eosinophils, reticulocytes, and airway epithelial cells, while 15-LOX-2 is found in skin, prostate, and cornea.[1][2] This guide will focus primarily on the 15-LOX-1 pathway, which is a key player in both the generation of pro-inflammatory mediators and the biosynthesis of specialized pro-resolving mediators (SPMs) that actively terminate inflammation.[3] Understanding this pathway is crucial for developing novel therapeutics for a range of inflammatory diseases, cancers, and cardiovascular conditions.

Core Biochemical Pathway and Downstream Metabolites

The central function of 15-LOX-1 is the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. When acting on arachidonic acid, 15-LOX-1 catalyzes the formation of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly reduced to the more stable 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[2] This initial step is the gateway to several downstream signaling cascades.

15(S)-HETE is not merely an endpoint; it serves as a crucial precursor for two important classes of lipid mediators with often opposing functions: the pro-inflammatory eoxins and the anti-inflammatory, pro-resolving lipoxins.

The Eoxin Pathway

In human eosinophils and mast cells, 15-HpETE can be further metabolized to form eoxins.[4][5] This involves the conversion of 15-HpETE to an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4), also known as eoxin A4 (EXA4).[4] This epoxide is then conjugated with glutathione to form eoxin C4 (EXC4), which can be sequentially metabolized to eoxin D4 (EXD4) and eoxin E4 (EXE4).[1][4] Eoxins are potent pro-inflammatory mediators, known to increase vascular permeability, a hallmark of inflammation.[5]

The Lipoxin Pathway (Transcellular Biosynthesis)

In contrast to the eoxin pathway, the synthesis of lipoxins often occurs through a process of transcellular biosynthesis, involving the cooperation of different cell types. Lipoxins, such as Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), are potent anti-inflammatory and pro-resolving mediators.[6][7]

One major route to LXA4 involves the initial action of 15-LOX-1 in cells like epithelial cells to produce 15(S)-HETE from arachidonic acid.[2] This intermediate is then taken up by neighboring leukocytes (e.g., neutrophils) which express 5-lipoxygenase (5-LOX). The 5-LOX enzyme converts 15(S)-HETE into an epoxide intermediate, which is then hydrolyzed to form LXA4 and LXB4.[6] This sequential action of two different lipoxygenases is a classic example of intercellular communication in the regulation of inflammation.

Quantitative Data

A quantitative understanding of enzyme kinetics, substrate preference, and inhibitor potency is essential for drug development targeting the 15-LOX pathway.

Enzyme Kinetics and Substrate Specificity

Human 15-LOX-1 can metabolize several polyunsaturated fatty acids. While arachidonic acid is a key substrate in inflammatory signaling, 15-LOX-1 often shows a preference for linoleic acid.[8] The kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Catalytic Efficiency (V_max_/K_m_) |

| Human 15-LOX-1 | Arachidonic Acid | ~2.2 mM (extracted) | ~140 (extracted) | - |

| Human 15-LOX-1 | Linoleic Acid | ~2.7 mM (extracted) | ~135 (extracted) | - |

| Soybean LOX-1 | Linoleic Acid | 20.7 | 8.3 | 0.40 |

Note: Kinetic values for human 15-LOX-1 are derived from extracted enzyme preparations and may differ from recombinant enzyme studies.[9] Data for Soybean LOX-1 is provided for comparison.[4]

Inhibitors of 15-Lipoxygenase

The development of potent and selective 15-LOX inhibitors is an active area of research. A variety of compounds, from natural flavonoids to synthetic molecules, have been identified.

| Inhibitor | Type | IC_50_ (µM) | Source Organism/Enzyme | Reference |

| Quercetin | Flavonoid | 68 ± 5 | Soybean 15-LOX | [10] |

| 3,5,6,7,3',4'-Hexamethoxyflavone | Flavonoid | 49 ± 5 | Soybean 15-LOX | [10] |

| PD-146176 | Synthetic | - | Human 15-LOX-1 | [11] |

| Zileuton | Synthetic (5-LOX selective) | - | Human 5-LOX | [11] |

| Compound 24 (imidazo[2,1-b]thiazole) | Synthetic | 11.5 | 15-LOX | [12] |

| Indolebutyric acid (IBA) | Synthetic | 17.82 | LOX | [12] |

| Compound 7c | Synthetic | 4.61 ± 3.21 | Soybean 15-LOX | [13] |

Experimental Protocols

Reproducible and standardized methodologies are paramount for studying the 15-LOX pathway. Below are detailed protocols for two key experimental procedures.

Spectrophotometric Assay for 15-Lipoxygenase Activity

This assay measures 15-LOX activity by monitoring the formation of a conjugated diene hydroperoxide product, which absorbs light at 234 nm.[3][14]

Principle: Lipoxygenases convert the cis,cis-1,4-pentadiene structure in polyunsaturated fatty acids into a hydroperoxide with a conjugated cis,trans-diene system, which has a characteristic UV absorbance maximum at 234 nm. The rate of increase in absorbance is directly proportional to the enzyme activity.

Materials:

-

15-Lipoxygenase (e.g., from soybean, Sigma-Aldrich, or recombinant human 15-LOX-1)

-

Linoleic acid or Arachidonic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

Ethanol

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Substrate Solution (250 µM Linoleic Acid): Mix 10 µL of linoleic acid with 30 µL of ethanol. Add this mixture to 120 mL of 0.2 M borate buffer. This solution should be prepared fresh daily.[11]

-

Enzyme Solution (e.g., 400 U/mL): Dissolve 15-LOX in cold 0.2 M borate buffer to a suitable stock concentration. Just before the assay, dilute the stock solution with cold borate buffer to the desired working concentration. Keep the enzyme solution on ice.[11]

-

Inhibitor Stock Solutions: Dissolve test compounds in DMSO to create concentrated stock solutions.

-

-

Assay Protocol:

-

Set the spectrophotometer to read absorbance at 234 nm and maintain a constant temperature (e.g., 25°C).

-

Blank: In a quartz cuvette, add 487.5 µL of borate buffer and 12.5 µL of DMSO. Use this to zero the spectrophotometer.[11]

-

Control (No Inhibitor): In a separate cuvette, mix 487.5 µL of the enzyme solution with 12.5 µL of DMSO.

-

Inhibitor Sample: In a separate cuvette, mix 487.5 µL of the enzyme solution with 12.5 µL of the inhibitor solution in DMSO. Pre-incubate for a defined period (e.g., 5 minutes) at room temperature.[3]

-

Initiate Reaction: To the control and inhibitor cuvettes, rapidly add 500 µL of the substrate solution and mix by inversion.

-

Data Acquisition: Immediately begin recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50_ value.

-

Quantification of 15(S)-HETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the quantification of 15(S)-HETE and other eicosanoids in complex biological matrices.[15]

Principle: This method involves the extraction of lipids from a biological sample, chromatographic separation of the analytes using high-performance liquid chromatography (HPLC), and detection and quantification using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

Experimental Workflow:

Materials:

-

Biological sample (plasma, serum, cell culture media, etc.)

-

Internal Standard (IS): e.g., this compound

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

HPLC-grade solvents: Methanol, Acetonitrile, Water, Hexane, Acetic Acid

-

HPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Pipette 200 µL of the biological sample into a glass test tube.[15]

-

Add 10 µL of the internal standard solution (e.g., this compound).[15]

-

Acidify the sample, for example, by adding a solution of 10% v/v acetic acid.[15]

-

Perform liquid-liquid extraction with a solvent like hexane, vortex, and centrifuge.[15]

-

Condition an SPE cartridge with methanol followed by water.

-

Load the aqueous layer of the extracted sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of methanol (e.g., 10%) to remove impurities.[15]

-

Elute the analytes with 100% methanol.[15]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small volume of the initial mobile phase (e.g., 100 µL).

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[15]

-

Mobile Phase A: 0.1% acetic acid in water.[15]

-

Mobile Phase B: 0.1% acetic acid in acetonitrile:methanol (90:10 v/v).[15]

-

Gradient Elution: Develop a gradient to separate 15(S)-HETE from other lipids.

-

Flow Rate: 0.3 mL/min.[15]

-

Injection Volume: 10 µL.[15]

-

Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 15(S)-HETE (e.g., m/z 319 -> 175) and the internal standard (e.g., this compound).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 15(S)-HETE.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the amount of 15(S)-HETE in the sample by interpolating from the standard curve.

-

Biological Roles and Therapeutic Relevance

The 15-LOX pathway is a critical regulator of inflammation and has been implicated in a wide range of human diseases, making it a highly attractive target for therapeutic intervention.

-

Inflammation: The pathway has a dual role. It produces pro-inflammatory eoxins but also initiates the synthesis of anti-inflammatory and pro-resolving lipoxins.[3][5] This "lipoxin switch" is a key process in the resolution of inflammation. Dysregulation of this balance can lead to chronic inflammatory conditions.

-

Cancer: The role of 15-LOX in cancer is complex and appears to be context-dependent. In some cancers, such as colorectal cancer, 15-LOX-1 expression is often downregulated, and its re-expression can suppress tumor growth.[3] In other malignancies, 15-LOX activity has been associated with tumor progression.

-

Asthma and Allergic Diseases: 15-LOX-1 is highly expressed in the eosinophils and epithelial cells of asthmatic airways.[5] Its products, including 15-HETE and eoxins, are implicated in the pathophysiology of asthma by promoting inflammation and airway hyperresponsiveness.[5]

-

Cardiovascular Disease: 15-LOX and its products have been found in atherosclerotic lesions, where they may contribute to the oxidation of low-density lipoprotein (LDL) and the formation of foam cells, key events in atherogenesis.

-

Drug Development: The multifaceted nature of the 15-LOX pathway presents both challenges and opportunities for drug development. Selective inhibitors of 15-LOX are being investigated as anti-inflammatory agents.[12] Conversely, strategies to activate the 15-LOX pathway to promote the production of pro-resolving lipoxins are also being explored as a novel approach to treat inflammatory diseases.

Conclusion

The 15-lipoxygenase pathway of arachidonic acid metabolism is a complex and finely regulated system with profound implications for human health and disease. Its ability to generate both pro-inflammatory and pro-resolving lipid mediators places it at a critical juncture in the inflammatory response. For researchers and drug developers, a deep, quantitative, and methodological understanding of this pathway is essential. The development of specific modulators of 15-LOX activity holds significant promise for the creation of new classes of therapeutics to treat a wide spectrum of inflammatory disorders, cancers, and cardiovascular diseases. Continued research into the intricate signaling networks governed by 15-LOX products will undoubtedly unveil further opportunities for therapeutic intervention.

References

- 1. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALOX15 arachidonate 15-lipoxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 5. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. How Can Linoleic Acid Be the Preferential Substrate of the Enzyme 15-Lipoxygenase-1? A QM/MM Approach. | Semantic Scholar [semanticscholar.org]

- 11. Activity-Based Probes for 15-lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 13. iris.unina.it [iris.unina.it]

- 14. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Functions of 15(S)-HETE Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosatetraenoic acid [15(S)-HETE] is a bioactive lipid mediator derived from the metabolism of arachidonic acid by 15-lipoxygenase (15-LOX) and cyclooxygenase enzymes. As a key signaling molecule, 15(S)-HETE and its downstream metabolites, including 15-oxo-ETE, lipoxins, and eoxins, are implicated in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the synthesis, metabolism, and diverse physiological functions of 15(S)-HETE and its derivatives. It details their roles in inflammation, cancer biology, angiogenesis, and the cardiovascular and pulmonary systems. Special emphasis is placed on the underlying signaling pathways, including the activation of G protein-coupled receptors and nuclear receptors. This document also serves as a practical resource by providing detailed experimental protocols for the quantification and functional characterization of these eicosanoids, alongside a compilation of relevant quantitative data to support further research and drug development endeavors.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. Among these, the hydroxyeicosatetraenoic acids (HETEs) have emerged as critical regulators of cellular function. 15(S)-HETE, a major product of the 15-lipoxygenase pathway, has garnered significant attention for its multifaceted roles in health and disease. This guide will explore the synthesis of 15(S)-HETE and its subsequent conversion into a range of biologically active metabolites, each with distinct physiological effects.

Biosynthesis and Metabolism of 15(S)-HETE

The generation of 15(S)-HETE is the initial step in a cascade that produces a variety of signaling molecules.

Synthesis of 15(S)-HETE

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted to 15(S)-hydroperoxyeicosatetraenoic acid [15(S)-HpETE] by 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2). 15(S)-HpETE is then rapidly reduced to the more stable 15(S)-HETE by cellular peroxidases.

The Indispensable Role of Deuterated Lipid Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics and drug development, the precise and accurate quantification of lipids is paramount. This technical guide delves into the discovery and profound significance of deuterated lipid standards, providing an in-depth exploration of their application, supported by detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

The Dawn of a Quantitative Era: Discovery and Significance

The advent of mass spectrometry (MS) revolutionized lipid analysis, yet achieving accurate quantification remained a formidable challenge due to variations in sample preparation, matrix effects, and instrument response. The introduction of stable isotope-labeled internal standards, particularly deuterated lipids, marked a pivotal moment in overcoming these hurdles. In these standards, one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This subtle alteration in mass does not significantly change the physicochemical properties of the lipid, allowing it to behave almost identically to its endogenous counterpart throughout the analytical workflow.[1]

The core principle behind their use lies in isotope dilution mass spectrometry . A known quantity of a deuterated lipid standard is spiked into a biological sample at the earliest stage of preparation. Because the deuterated standard and the endogenous analyte experience similar losses during extraction and ionization, the ratio of their signals in the mass spectrometer provides a highly accurate measure of the endogenous lipid's concentration. This approach significantly enhances the precision and reliability of lipid quantification.

Beyond quantification, deuterated lipids have proven invaluable as metabolic tracers to elucidate complex lipid metabolic pathways in vivo. By administering deuterated fatty acids or cholesterol, researchers can track their incorporation into various lipid species and measure rates of synthesis, turnover, and interconversion.[2][3][4] Furthermore, the "kinetic isotope effect," where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, has opened new therapeutic avenues. Site-specifically deuterated polyunsaturated fatty acids (PUFAs) exhibit increased resistance to oxidative damage, a key factor in various pathologies, making them promising drug candidates for neurodegenerative diseases and other conditions linked to oxidative stress.[5][6][7][8]

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained using deuterated lipid standards in various applications.

Table 1: Quantification of Free Fatty Acids in Human Plasma

| Fatty Acid | Abbreviation | Concentration (µg/mL) ± SD | Deuterated Standard Used |

| Palmitic Acid | C16:0 | 250.7 ± 18.4 | Palmitic Acid-d3 |

| Stearic Acid | C18:0 | 120.1 ± 9.5 | Stearic Acid-d3 |

| Oleic Acid | C18:1 | 350.9 ± 25.6 | Oleic Acid-d2 |

| Linoleic Acid | C18:2 | 180.5 ± 15.3 | Linoleic Acid-d4 |

| Arachidonic Acid | C20:4 | 80.2 ± 7.1 | Arachidonic Acid-d8 |

| Eicosapentaenoic Acid | C20:5 | 5.8 ± 0.6 | Eicosapentaenoic Acid-d5 |

| Docosahexaenoic Acid | C22:6 | 30.4 ± 2.9 | Docosahexaenoic Acid-d5 |

Table 2: Therapeutic Effect of Deuterated Linoleic Acid on Lipid Peroxidation Markers in a Mouse Model of Huntington's Disease

| Marker | Treatment Group | Concentration (ng/mg tissue) ± SEM | Percentage Reduction |

| F2-Isoprostanes | H-PUFA (Control) | 1.25 ± 0.15 | - |

| F2-Isoprostanes | D-PUFA (Deuterated) | 0.25 ± 0.05 | ~80%[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing deuterated lipid standards.

Lipid Extraction using the Bligh & Dyer Method

This protocol is suitable for lipid extraction from biological fluids and tissues.[9][10][11][12][13]

Materials:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Deuterated lipid internal standard mix (in a suitable solvent)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

Procedure:

-

Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, tissue homogenate) in a glass centrifuge tube, add a known amount of the deuterated lipid internal standard mix.

-

Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample.

-

Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

-

Phase Separation Induction: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex for another 30 seconds.

-

Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct layers will form: an upper aqueous (methanol/water) layer and a lower organic (chloroform) layer containing the lipids. A protein disk may be visible at the interface.

-

Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

-

Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a centrifugal evaporator.

-

Storage: The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon) until further analysis.

Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, fatty acids are typically converted to their more volatile methyl ester derivatives.[14][15][16][17]

Materials:

-

Dried lipid extract

-

14% Boron trifluoride in methanol (BF3-methanol)

-

Hexane (HPLC grade)

-

Saturated sodium chloride solution

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Reconstitution: Reconstitute the dried lipid extract in 1 mL of methanol.

-

Methylation: Add 1 mL of 14% BF3-methanol to the sample.

-

Incubation: Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

-

Cooling: Allow the tube to cool to room temperature.

-

FAME Extraction: Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a new glass vial.

-

Drying and Reconstitution: Evaporate the hexane under a gentle stream of nitrogen and reconstitute the FAMEs in a small, known volume of hexane (e.g., 50 µL) for GC-MS analysis.

LC-MS/MS Analysis of Lipids

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of lipid classes without the need for derivatization.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for Fatty Acids):

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from, for example, 30% B to 100% B over 15 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI for fatty acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte and its corresponding deuterated internal standard.

Table 3: Example MRM Transitions for Fatty Acids and their Deuterated Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Linoleic Acid | 279.2 | 279.2 |

| Linoleic Acid-d4 | 283.2 | 283.2 |

| Arachidonic Acid | 303.2 | 259.2 |

| Arachidonic Acid-d8 | 311.2 | 267.2 |

Data Analysis:

-

Integrate the peak areas for the endogenous lipid and the corresponding deuterated internal standard.

-

Calculate the peak area ratio (endogenous analyte / internal standard).

-

Generate a calibration curve by plotting the peak area ratio against the concentration of a series of calibration standards.

-

Determine the concentration of the endogenous lipid in the sample by interpolating its peak area ratio on the calibration curve.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the use of deuterated lipid standards.

Caption: General experimental workflow for lipid quantification using deuterated standards.

Caption: Mechanism of action of deuterated PUFAs in preventing lipid peroxidation.

Conclusion

Deuterated lipid standards have become an indispensable tool in modern lipid research and drug development. Their ability to enable accurate quantification, trace metabolic pathways, and act as novel therapeutic agents provides researchers with a powerful and versatile platform to unravel the complexities of lipid biology. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists aiming to harness the full potential of these remarkable molecules in their pursuit of scientific discovery.

References

- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biojiva.com [biojiva.com]

- 8. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]

- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 10. tabaslab.com [tabaslab.com]

- 11. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 12. biochem.wustl.edu [biochem.wustl.edu]

- 13. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 15. gcms.cz [gcms.cz]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

An In-depth Technical Guide to 15(S)-HETE-d8: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15(S)-HETE-d8, a deuterated analog of the biologically active eicosanoid 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative analytical methods. Furthermore, it contextualizes its use by exploring the biosynthesis, metabolism, and signaling pathways of its non-deuterated counterpart, 15(S)-HETE.

Chemical Structure and Physicochemical Properties

This compound is a synthetically modified version of 15(S)-HETE where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based quantification of endogenous 15(S)-HETE, as it is chemically identical to the analyte but distinguishable by its higher mass.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid | [1][2] |

| Synonyms | 15(S)-Hydroxyeicosatetraenoic Acid-d8 | [1][2] |

| CAS Number | 84807-87-4 | [1][2] |

| Molecular Formula | C₂₀H₂₄D₈O₃ | [1][2] |

| Molecular Weight | 328.5 g/mol | [1][2] |

| Purity | ≥99% deuterated forms (d₁-d₈) | [1][2] |

| Formulation | Typically supplied as a solution in acetonitrile or ethanol. | [1][2] |

| λmax | 236 nm | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| 0.1 M Na₂CO₃ | 2 mg/ml | [2][3] |

| DMF | Miscible | [2][3] |

| DMSO | Miscible | [2][3] |

| Ethanol | Miscible | [2][3] |

| PBS (pH 7.2) | 0.8 mg/ml | [2][3] |

Biological Context: The Role of 15(S)-HETE

To appreciate the utility of this compound, it is crucial to understand the biological significance of its non-deuterated analog, 15(S)-HETE. 15(S)-HETE is a major metabolite of arachidonic acid, produced through the action of the 15-lipoxygenase (15-LOX) enzyme.[4][5] It is a potent signaling molecule involved in a variety of physiological and pathological processes.

Biosynthesis and Metabolism of 15(S)-HETE

The biosynthesis of 15(S)-HETE is a critical step in the complex network of eicosanoid signaling. The pathway begins with the release of arachidonic acid from the cell membrane and culminates in the production of various bioactive lipids.

Caption: Biosynthesis and metabolism of 15(S)-HETE.

Signaling Pathways of 15(S)-HETE

15(S)-HETE exerts its biological effects by modulating several intracellular signaling cascades. These pathways are implicated in processes such as cell proliferation, inflammation, and angiogenesis.

Caption: Key signaling pathways modulated by 15(S)-HETE.

Experimental Protocols: Quantification of 15(S)-HETE using this compound

The primary application of this compound is as an internal standard for the accurate quantification of 15(S)-HETE in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

This protocol outlines a general procedure for the extraction of eicosanoids from biological matrices.

Caption: Workflow for eicosanoid extraction from biological samples.

Detailed Protocol for Solid Phase Extraction (SPE):

-

Sample Acidification: Acidify the biological sample to a pH of approximately 3.5 with a suitable acid (e.g., 2M hydrochloric acid) to ensure that the carboxylic acid moiety of the eicosanoids is protonated.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then with water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-percentage organic solvent solution (e.g., 15% ethanol in water) to remove polar impurities. A subsequent wash with a non-polar solvent like hexane can remove neutral lipids.[4]

-

Elution: Elute the eicosanoids, including 15(S)-HETE and this compound, with an organic solvent such as ethyl acetate or methanol.[4]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes typical parameters for the quantification of 15(S)-HETE using this compound as an internal standard.

Table 3: Typical LC-MS/MS Parameters for 15(S)-HETE Analysis

| Parameter | Typical Value/Condition | Reference |

| LC Column | C18 reversed-phase column | [6] |

| Mobile Phase A | Water with 0.1% formic acid | [6] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | [6] |

| Gradient | A gradient from a lower to a higher percentage of mobile phase B is typically used for separation. | [6] |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | [6] |

| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | [7] |

| SRM Transition for 15(S)-HETE | Precursor Ion (m/z): 319.2Product Ion (m/z): 115.1, 219.2 | [8] |

| SRM Transition for this compound | Precursor Ion (m/z): 327.2Product Ion (m/z): 182.0 | [4] |

Note: Specific mass transitions and chromatographic conditions may vary depending on the instrument and the specific analytical method being employed.[4]

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics and eicosanoid biology. Its chemical and physical properties are nearly identical to its endogenous counterpart, 15(S)-HETE, with the key distinction of a higher mass due to deuterium labeling. This property allows for its use as an internal standard, enabling the precise and accurate quantification of 15(S)-HETE in complex biological matrices. A thorough understanding of the biological roles and signaling pathways of 15(S)-HETE is essential for interpreting the quantitative data obtained using this compound, thereby providing valuable insights into a wide range of physiological and disease processes.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 84807-87-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15-Hete | C20H32O3 | CID 9966861 - PubChem [pubchem.ncbi.nlm.nih.gov]

15(S)-HETE Signaling in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). Once considered merely a metabolic byproduct, 15(S)-HETE is now recognized as a critical signaling molecule involved in a diverse array of cellular processes. Its roles in inflammation, cell proliferation, migration, apoptosis, and angiogenesis are complex and often cell-type dependent, implicating it in the pathophysiology of numerous diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of 15(S)-HETE signaling, detailing its synthesis and metabolism, receptor interactions, and downstream cellular effects. We present a compilation of quantitative data, detailed experimental protocols for studying its function, and visual representations of its key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Eicosanoids, a class of signaling molecules derived from the metabolism of polyunsaturated fatty acids, are pivotal regulators of cellular function in both health and disease. Among these, 15(S)-HETE has emerged as a significant player with pleiotropic effects. Its synthesis is primarily catalyzed by 15-LOX-1 and 15-LOX-2, which are expressed in various cell types, including epithelial cells, eosinophils, and reticulocytes.[1] The biological activities of 15(S)-HETE are multifaceted, ranging from pro-inflammatory to anti-inflammatory, and from pro-tumorigenic to anti-tumorigenic, depending on the cellular context and the expression of its downstream effectors.[1] This guide aims to provide a detailed technical understanding of 15(S)-HETE's core signaling mechanisms.

Synthesis and Metabolism of 15(S)-HETE

15(S)-HETE is synthesized from arachidonic acid through a series of enzymatic reactions. The initial and rate-limiting step is the introduction of a hydroperoxy group at the C-15 position of arachidonic acid by 15-lipoxygenases (15-LOX-1 or 15-LOX-2), forming 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[2] This unstable intermediate is rapidly reduced to the more stable 15(S)-HETE by cellular peroxidases.[2]

Further metabolism of 15(S)-HETE can lead to the formation of other bioactive lipids. For instance, 15(S)-HETE can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to its keto analog, 15-oxo-ETE.[2]

Figure 1: Biosynthesis and metabolism of 15(S)-HETE.

Receptors and Downstream Signaling Pathways

15(S)-HETE exerts its biological effects through interaction with various receptors and downstream signaling molecules. The primary mediators of 15(S)-HETE signaling identified to date include Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), the Leukotriene B4 Receptor 2 (BLT2), and potentially the G protein-coupled receptor 31 (GPR31).

PPARγ Signaling

15(S)-HETE can function as an endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in cell differentiation, apoptosis, and lipid metabolism.[1][3] Activation of PPARγ by 15(S)-HETE has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines, including non-small cell lung cancer and prostate cancer cells.[3]

Figure 2: 15(S)-HETE signaling through the PPARγ pathway.

G Protein-Coupled Receptor Signaling (BLT2 and GPR31)

15(S)-HETE can also signal through G protein-coupled receptors (GPCRs). It has been shown to bind to the low-affinity leukotriene B4 receptor, BLT2.[4] The functional consequences of this interaction are still under investigation but may contribute to inflammatory responses.

While GPR31 is primarily recognized as a high-affinity receptor for the related lipid mediator 12(S)-HETE, 15(S)-HETE can also bind to and activate this receptor, albeit with lower affinity.[5][6] Activation of GPR31 can lead to the stimulation of the MEK-ERK1/2 and NFκB signaling pathways, which are involved in cell proliferation and survival.[5]

Figure 3: 15(S)-HETE signaling via G protein-coupled receptors.

STAT3 Signaling

In some cellular contexts, such as lung adenocarcinoma, 15(S)-HETE has been shown to promote cell proliferation and migration by activating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This can lead to the increased expression of genes involved in cell cycle progression.

Quantitative Data on 15(S)-HETE Signaling

The following tables summarize key quantitative data related to the binding affinities and functional effects of 15(S)-HETE.

| Parameter | Receptor/Enzyme | Cell Line/System | Value | Reference |

| Binding Affinity (Kd) | 15-HETE Binding Sites | Rat Basophilic Leukemia (RBL-1) cell membranes | 460 ± 160 nM | [7] |

| Functional Activity (EC50) | GPR31 Activation (GTPγS binding) | CHO cells transfected with GPR31 | 42 nM | [5] |

| Inhibitory Activity (IC50) | 5-Lipoxygenase | RBL-1 cell homogenates | 7.7 µM | [7] |

| Inhibitory Activity (IC50) | PC3 Cell Proliferation | PC3 prostate cancer cells | 30 µM | [3] |

Table 1: Binding Affinities and Functional Activities of 15(S)-HETE.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular effects of 15(S)-HETE.

General Experimental Workflow

A typical workflow for studying the effects of 15(S)-HETE involves several key steps, from cell culture and treatment to data acquisition and analysis.

Figure 4: General experimental workflow for studying 15(S)-HETE effects.

Transwell Cell Migration Assay

This assay is used to quantify the migratory response of cells to 15(S)-HETE.[8]

Materials:

-

24-well plates with 8.0 µm pore size Transwell® inserts

-

Cell culture medium (serum-free or low serum)

-

15(S)-HETE stock solution (in ethanol or DMSO)

-

Vehicle control (ethanol or DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest cells and resuspend in serum-free or low-serum medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

-

Assay Setup: Add 600 µL of medium containing the desired concentration of 15(S)-HETE or vehicle control to the lower chamber of the 24-well plate.

-

Carefully place the Transwell® insert into the well, avoiding air bubbles.

-

Add 200 µL of the cell suspension to the upper chamber of the insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 2.5 to 24 hours).[9]

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with fixation solution for 15 minutes.

-

Wash the membrane with PBS and then stain with crystal violet solution for 30 minutes.

-

Quantification: Gently wash the membrane to remove excess stain. Allow the membrane to dry.

-

Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.

PPARγ Luciferase Reporter Assay

This assay determines if 15(S)-HETE activates PPARγ-dependent gene transcription.[10]

Materials:

-

Suitable cell line (e.g., PC3)

-

PPARγ expression vector

-

Luciferase reporter plasmid with a PPAR response element (PPRE)

-

Transfection reagent

-

15(S)-HETE stock solution

-

Known PPARγ agonist (e.g., Rosiglitazone) as a positive control

-

Luciferase assay kit

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Seed cells in a 24-well plate to reach 70-80% confluency.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control vector (e.g., β-galactosidase) can be co-transfected for normalization.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 15(S)-HETE, vehicle control, or a positive control.

-

Incubate the cells for an additional 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions.

-

Normalize the luciferase activity to the internal control.

-

Data Analysis: Express the results as fold induction over the vehicle control.

Western Blot for STAT3 Phosphorylation

This method is used to detect the activation of the STAT3 signaling pathway by 15(S)-HETE.[1][11]

Materials:

-

Cell culture reagents

-

15(S)-HETE stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3 and anti-total-STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells and treat with 15(S)-HETE for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour.

-

Incubate with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the pro- or anti-angiogenic effects of 15(S)-HETE.[10][12]

Materials:

-

Matrigel

-

96-well plate

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Serum-free or low-serum medium

-

15(S)-HETE stock solution

-

Vehicle control

-

Positive control (e.g., VEGF)

-

Microscope with a camera

-

Image analysis software

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding and Treatment: Harvest HUVECs and resuspend them in serum-free or low-serum medium.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Treat the cells with different concentrations of 15(S)-HETE, vehicle control, and a positive control.

-

Incubation and Visualization: Incubate the plate at 37°C for 4-18 hours.

-

Monitor the formation of tube-like structures using a microscope.

-

Quantification: Capture images of the tube networks.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with 15(S)-HETE.[13][14][15]

Materials:

-

Cell culture reagents

-

15(S)-HETE stock solution

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with 15(S)-HETE for the desired duration. Include an untreated control.

-

Cell Collection: Collect both floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.

-

Data Analysis: Use appropriate controls to set up compensation and quadrants. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

15(S)-HETE is a pleiotropic lipid mediator with complex and context-dependent roles in cellular signaling. Its ability to interact with multiple receptors and modulate diverse downstream pathways, including PPARγ, GPCRs, and STAT3, underscores its significance in cellular homeostasis and disease. The intricate nature of 15(S)-HETE signaling presents both challenges and opportunities for therapeutic intervention. A thorough understanding of its mechanisms of action, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the development of novel therapeutic strategies targeting this important signaling molecule. Further research is warranted to fully elucidate the receptor-specific signaling cascades and the cell-type-specific responses to 15(S)-HETE, which will ultimately pave the way for more targeted and effective treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GPR31 - Wikipedia [en.wikipedia.org]

- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of specific subcellular 15-hydroxyeicosatetraenoic acid (15-HETE) binding sites on rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Dichotomous Role of 15(S)-HETE in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). The role of 15(S)-HETE in cancer is complex and often appears contradictory, with studies demonstrating both pro-proliferative and anti-proliferative effects. This dichotomy is largely dependent on the specific 15-LOX isoform expressed (15-LOX-1 or 15-LOX-2), the cancer type, and the cellular context. This technical guide provides an in-depth overview of the current understanding of 15(S)-HETE's role in cancer cell proliferation, detailing the signaling pathways involved, summarizing key quantitative data, and providing experimental protocols for its study.

The Dual Nature of 15-LOX Enzymes and 15(S)-HETE Production

There are two primary isoforms of 15-lipoxygenase: 15-LOX-1 and 15-LOX-2. These enzymes exhibit different substrate preferences and are differentially expressed in normal and cancerous tissues, which is a key factor in the divergent effects of their metabolic products.[1]

-

15-LOX-1: Preferentially metabolizes linoleic acid to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) and, to a lesser extent, arachidonic acid to 15(S)-HETE.[1] Its expression is often upregulated in certain cancers, such as some forms of prostate and colorectal cancer, and is associated with a pro-proliferative phenotype.[2]

-

15-LOX-2: Primarily metabolizes arachidonic acid to produce 15(S)-HETE.[1] In contrast to 15-LOX-1, 15-LOX-2 expression is often reduced or lost in several cancers, including prostate, lung, and esophageal cancer, suggesting a tumor-suppressive role.[3]

This differential expression and substrate preference mean that the observed effect of 15(S)-HETE can be influenced by the predominant 15-LOX isoform in a particular cancer.

Signaling Pathways Modulated by 15(S)-HETE in Cancer Cell Proliferation

15(S)-HETE exerts its effects on cancer cell proliferation by modulating several key signaling pathways. The primary pathways implicated are the STAT3, PI3K/Akt/mTOR, and PPARγ pathways.

Pro-Proliferative Signaling: The STAT3 Pathway

In some cancer types, such as lung adenocarcinoma, 15(S)-HETE has been shown to promote cell proliferation and metastasis through the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4][5] Under hypoxic conditions, an increase in 15-LOX-2 expression and subsequent 15(S)-HETE production can lead to the phosphorylation of STAT3.[5] Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, such as PCNA, cyclin A, and cyclin D.[5]

Pro-Proliferative Signaling: The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival.[6][7] In hepatocellular carcinoma, 15-lipoxygenase-1 (15-LOX-1) and its metabolite 15(S)-HETE have been shown to promote cancer cell growth and prevent apoptosis by activating this pathway.[8] 15(S)-HETE can lead to the phosphorylation and activation of Akt, which in turn can phosphorylate and activate mTOR.[8] Activated mTOR promotes protein synthesis and cell proliferation. Furthermore, activated Akt can enhance the interaction with heat shock protein 90 (HSP90), which further contributes to cell survival and proliferation.[8]

Anti-Proliferative Signaling: The PPARγ Pathway

In contrast to its pro-proliferative roles, 15(S)-HETE can also act as an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that can inhibit cell growth and induce apoptosis.[9][10][11] This anti-proliferative effect is often associated with the activity of 15-LOX-2.[12] In cancers such as prostate and colorectal cancer, where 15-LOX-2 expression is often downregulated, the resulting decrease in 15(S)-HETE levels may contribute to tumor progression.[9][12] When present, 15(S)-HETE can bind to and activate PPARγ, leading to the transcription of genes that inhibit proliferation and promote apoptosis, such as the TGF-beta-inducible early gene (TIEG), and a decrease in anti-apoptotic proteins like Bcl-2.[9]

Quantitative Data on the Effects of 15(S)-HETE on Cancer Cell Proliferation

The following tables summarize quantitative data from various studies on the effects of 15(S)-HETE on the proliferation of different cancer cell lines.

| Cancer Type | Cell Line | 15(S)-HETE Concentration | Effect on Proliferation | Reference |

| Prostate Cancer | PC3 | 30 µM | IC50 for inhibition of proliferation in a 14-day soft agar colony-forming assay | [12][13] |

| Prostate Cancer | PC3 | ≥ 1-10 µM | Inhibition of proliferation | [14] |

| Prostate Cancer | LNCaP | ≥ 1-10 µM | Inhibition of proliferation | [14] |

| Prostate Cancer | DU145 | ≥ 1-10 µM | Inhibition of proliferation | [14] |

| Lung Adenocarcinoma | A549 | Not specified | Stimulated expression of PCNA, cyclin A, and cyclin D | [5] |

| Colorectal Cancer | HT-29 | 10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ M | No effect on proliferation | [15] |

| Colorectal Cancer | HCT-15 | 10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ M | No effect on proliferation | [15] |

| Esophageal Cancer | TE-1 | Not specified | Transfection with 15-LOX-2 (producing 15(S)-HETE) reduced BrdU incorporation by 33% | [3] |

| Esophageal Cancer | TE-8 | Not specified | Transfection with 15-LOX-2 (producing 15(S)-HETE) reduced BrdU incorporation by 26% | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 15(S)-HETE's role in cancer cell proliferation are provided below.

Crystal Violet Cell Proliferation Assay

This protocol provides a method for quantifying cell viability and proliferation based on the staining of adherent cells.

Materials:

-

96-well tissue culture plates

-

Crystal violet solution (0.5% w/v in 25% methanol)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 15(S)-HETE or a vehicle control.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Gently wash the cells with PBS to remove non-adherent cells.

-

Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes at room temperature.[2]

-

Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well.[9]

-

Incubate for 20 minutes at room temperature.[9]

-

Wash the plate thoroughly with tap water to remove excess stain.[2]

-

Air dry the plate completely.

-

Solubilize the stain by adding 200 µL of methanol to each well and incubate for 20 minutes on a shaker.[9]

-

Measure the absorbance at 570 nm using a plate reader.[9]

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol details the detection of phosphorylated STAT3, a key indicator of STAT3 activation.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody (e.g., rabbit anti-p-STAT3 (Tyr705))

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

ECL chemiluminescence substrate

Procedure:

-

Treat cells with 15(S)-HETE for the desired time.

-

Lyse the cells in ice-cold RIPA buffer.[1]

-

Determine the protein concentration of the lysates using a BCA assay.[1]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.[16]

-

Separate the proteins by SDS-PAGE.[16]

-

Transfer the proteins to a PVDF membrane.[1]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.[17]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[1]

-

The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.[18]

Immunofluorescence for Proliferating Cell Nuclear Antigen (PCNA)

This protocol allows for the visualization of PCNA, a marker of cell proliferation.

Materials:

-

Glass coverslips

-

4% Paraformaldehyde in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-PCNA)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI solution

-

Antifade mounting medium

Procedure:

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat the cells with 15(S)-HETE.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[4]

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[4]

-

Block non-specific binding with 1% BSA for 1 hour.[4]

-

Incubate with the primary anti-PCNA antibody overnight at 4°C.[4]